molecular formula C13H9Br2ClN2 B1384042 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl CAS No. 1228304-12-8

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl

Cat. No.: B1384042
CAS No.: 1228304-12-8
M. Wt: 388.48 g/mol
InChI Key: XXKFYISRBMUHCB-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl typically involves multistep reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde, followed by bromination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the imidazo[1,2-a]pyridine core.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl involves its interaction with specific molecular targets. The bromine atoms enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the target .

Comparison with Similar Compounds

Similar compounds to 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl include other imidazo[1,2-a]pyridine derivatives, such as:

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
  • 6-Bromoimidazo[1,2-a]pyridine
  • 2-Phenylimidazo[1,2-a]pyridine

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly affect their chemical properties and biological activities.

Properties

IUPAC Name

6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2N2.ClH/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKFYISRBMUHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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